4-Bromo-3-(2-fluoroethoxy)aniline
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H9BrFNO |
|---|---|
Molecular Weight |
234.07 g/mol |
IUPAC Name |
4-bromo-3-(2-fluoroethoxy)aniline |
InChI |
InChI=1S/C8H9BrFNO/c9-7-2-1-6(11)5-8(7)12-4-3-10/h1-2,5H,3-4,11H2 |
InChI Key |
CXUDOOKQZXBCNO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1N)OCCF)Br |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Pathways for 4 Bromo 3 2 Fluoroethoxy Aniline
Strategic Approaches to Aryl Bromination in Aniline (B41778) Derivatives
The introduction of a bromine atom onto an aniline derivative is accomplished through electrophilic aromatic substitution. However, the presence of the strongly activating amino group and the fluoroethoxy group on the same ring necessitates precise control to ensure the bromine is introduced at the correct position and to prevent unwanted side reactions like polybromination.
Direct Electrophilic Aromatic Bromination Techniques
Direct bromination involves the reaction of the aromatic ring with an electrophilic bromine source, such as molecular bromine (Br₂) or N-Bromosuccinimide (NBS).
The primary challenge in the synthesis of 4-Bromo-3-(2-fluoroethoxy)aniline from its aniline precursor is achieving regioselectivity. The starting material, 3-(2-fluoroethoxy)aniline (B3109822), contains two activating, ortho-, para-directing groups: the amino group (-NH₂) at C1 and the fluoroethoxy group (-OCH₂CH₂F) at C3. Both groups direct incoming electrophiles to positions 2, 4, and 6. The amino group is one of the most powerful activating groups, making the ring highly susceptible to electrophilic attack and often leading to the formation of polybrominated products. researchgate.netyoutube.com
To achieve selective monobromination at the desired C4 position (para to the amino group), a common and effective strategy is the temporary protection of the amino group. Acetylation of the amine with acetic anhydride (B1165640) converts it into a less-activating acetamido group (-NHCOCH₃). chemicalbook.com This modification has two crucial benefits:
It moderates the reactivity of the aromatic ring, preventing over-bromination. nih.gov
The steric bulk of the acetamido group hinders electrophilic attack at the ortho positions (C2 and C6), thereby promoting substitution at the less sterically hindered para position (C4). researchgate.net
The bromination is therefore performed on the N-(3-(2-fluoroethoxy)phenyl)acetamide intermediate. Following the successful introduction of bromine at the C4 position, the protecting acetyl group is removed through acidic or basic hydrolysis to regenerate the free amine, yielding the final product, this compound. chemicalbook.comrsc.org
The outcome of electrophilic aromatic substitution is governed by the electronic properties of the substituents on the benzene (B151609) ring. Activating groups increase the rate of reaction compared to benzene, while deactivating groups decrease it. sigmaaldrich.com
Activating Groups: These groups donate electron density to the ring, making it more nucleophilic and stabilizing the cationic intermediate (arenium ion) formed during the reaction. The amino (-NH₂) and alkoxy (-OR) groups are potent activators due to their ability to donate a lone pair of electrons through resonance (+M effect), which outweighs their electron-withdrawing inductive effect (-I effect). researchgate.netgoogle.com In 3-(2-fluoroethoxy)aniline, both the -NH₂ and -OCH₂CH₂F groups are activating and ortho-, para-directing. The -NH₂ group is significantly more activating than the alkoxy group, meaning it has a dominant influence on where the electrophile will add.
Protecting Groups: When the amine is converted to an acetamide (B32628) (-NHCOCH₃), its activating ability is reduced. The nitrogen lone pair is delocalized not only into the aromatic ring but also into the adjacent carbonyl group of the amide. chemicalbook.com This makes the acetamido group a moderately activating ortho-, para-director, which is ideal for controlling the reaction.
| Substituent Group (R in C₆H₅R) | Relative Rate of Nitration | Classification | Directing Effect |
| -OH | 1,000 | Strongly Activating | Ortho, Para |
| -NH₂ | ~1,000 | Strongly Activating | Ortho, Para |
| -OCH₃ | ~100 | Activating | Ortho, Para |
| -NHCOCH₃ | ~10 | Moderately Activating | Ortho, Para |
| -CH₃ | 25 | Activating | Ortho, Para |
| -H | 1 | Reference | - |
| -Br | 0.030 | Deactivating | Ortho, Para |
| -NO₂ | 6 x 10⁻⁸ | Strongly Deactivating | Meta |
This table illustrates the relative reactivity conferred by different substituent groups in electrophilic aromatic substitution, demonstrating the powerful activating nature of -OH and -NH₂ groups and the moderating effect of converting an amine to an amide. google.com
Modern synthetic methods increasingly employ catalytic systems to achieve high regioselectivity in the bromination of anilines, sometimes circumventing the need for protecting groups. These methods often offer milder reaction conditions and improved atom economy.
Copper salts, particularly CuBr₂, have been shown to be effective for the para-selective bromination of unprotected anilines. nih.gov For instance, using CuBr₂ in an ionic liquid solvent can lead to high yields of the para-brominated product under mild conditions, avoiding the use of hazardous reagents. chemistryviews.org Another approach involves copper-catalyzed oxidative bromination using readily available reagents like NaBr and an oxidant such as Na₂S₂O₈. masterorganicchemistry.com
Palladium-catalyzed reactions have also emerged as powerful tools for C-H functionalization. While many Pd-catalyzed methods are designed to achieve meta-bromination, which overrides the natural ortho-, para-directing effect of the amine, they highlight the potential of catalytic control in complex substitutions. researchgate.netnih.govchiralen.com
| Catalyst/Reagent System | Substrate Type | Predominant Product | Reference(s) |
| CuBr₂ in Ionic Liquid | Unprotected Anilines | para-Bromoaniline | chemistryviews.org |
| CuSO₄·5H₂O / NaBr / Na₂S₂O₈ | Unprotected Anilines | para-Bromoaniline | masterorganicchemistry.com |
| Pd(OAc)₂ / Directing Group | Protected Anilines | meta-Bromoaniline | researchgate.netchiralen.com |
| Eosin Y / Selectfluor | N-Acyl/Sulfonyl Anilines | para-Bromoaniline | rsc.org |
This table summarizes various catalytic and reagent systems developed for the regioselective bromination of aniline derivatives.
Halogen-Exchange Reactions for Bromine Incorporation
Halogen-exchange reactions, such as the aromatic Finkelstein reaction, represent an alternative strategy for forming aryl halides. nih.govchemscene.com These reactions typically involve the conversion of an aryl halide into a different one, for example, the copper-catalyzed conversion of an aryl bromide or chloride into an aryl iodide using NaI. bldpharm.com While synthetically useful, these methods are not generally employed for the introduction of bromine by displacing another halogen like chlorine or iodine on an aromatic ring, as the reactivity trends often favor the formation of aryl iodides. Therefore, this route is considered less practical for the synthesis of this compound compared to direct electrophilic bromination.
Ethersynthesis of Fluoroethoxy Moieties on Aromatic Systems
The synthesis of the key intermediate, 3-(2-fluoroethoxy)aniline, is most effectively achieved via the Williamson ether synthesis, followed by the reduction of a nitro group. This pathway begins with a readily available substituted phenol.
The established route proceeds as follows:
Deprotonation: The synthesis starts with 3-nitrophenol. The phenolic hydroxyl group is deprotonated using a suitable base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), to form the more nucleophilic phenoxide ion.
Nucleophilic Substitution (Sₙ2): The resulting 3-nitrophenoxide is then reacted with a 2-fluoroethyl electrophile, such as 1-bromo-2-fluoroethane (B107303) or 2-fluoroethyl tosylate. The phenoxide attacks the electrophilic carbon, displacing the bromide or tosylate leaving group in an Sₙ2 reaction to form the ether linkage. rsc.org This step yields the intermediate 1-(2-fluoroethoxy)-3-nitrobenzene.
Nitro Group Reduction: In the final step to obtain the aniline precursor, the nitro group of 1-(2-fluoroethoxy)-3-nitrobenzene is reduced to a primary amine. This transformation can be accomplished using various standard reduction methods, such as catalytic hydrogenation (H₂ over a palladium, platinum, or nickel catalyst), or chemical reduction with reagents like tin(II) chloride (SnCl₂) in hydrochloric acid, or iron powder in the presence of an acid like ammonium (B1175870) chloride. sigmaaldrich.com
This sequence provides a reliable and high-yielding route to the 3-(2-fluoroethoxy)aniline intermediate required for the subsequent regioselective bromination step.
| Phenol Substrate | Alkylating Agent | Base / Solvent | Product | Yield (%) |
| 4-Nitrophenol | Benzyl (B1604629) Bromide | K₂CO₃ / Acetone | 1-(Benzyloxy)-4-nitrobenzene | ~95% |
| 3-Nitrophenol | 1-Bromo-2-fluoroethane | K₂CO₃ / DMF | 1-(2-Fluoroethoxy)-3-nitrobenzene | High |
| Phenol | Ethyl Iodide | NaOEt / EtOH | Ethoxybenzene (Phenetole) | ~70% |
| 4-Hydroxybenzaldehyde | Methyl Iodide | K₂CO₃ / DMF | 4-Methoxybenzaldehyde (Anisaldehyde) | >90% |
This table provides examples of the Williamson ether synthesis applied to various phenolic substrates, illustrating typical reagents, conditions, and outcomes.
Nucleophilic Substitution Strategies for Fluoroethoxy Installation
The introduction of the 2-fluoroethoxy group onto the aniline precursor is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. byjus.comwikipedia.org This type of reaction is distinct from SN1 or SN2 mechanisms and is characteristic of aromatic compounds. wikipedia.org For an SNAr reaction to proceed, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups. byjus.comlibretexts.org These groups render the aromatic ring electrophilic, or electron-poor, making it susceptible to attack by a nucleophile. wikipedia.orgmasterorganicchemistry.com The nucleophile, in this case, would be the 2-fluoroethoxide ion, generated from 2-fluoroethanol (B46154).
Reaction of 2-Fluoroethanol with Activated Aromatic Precursors
The SNAr mechanism involves the addition of the nucleophile to the aromatic ring, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. wikipedia.orglibretexts.orglibretexts.org The presence of an electron-withdrawing group, such as a nitro group (NO₂), positioned ortho or para to the leaving group is crucial for stabilizing this negatively charged intermediate. wikipedia.orglibretexts.org This stabilization is a key factor in facilitating the reaction.
A plausible precursor for this synthesis is a di-substituted benzene ring containing a good leaving group (like a halogen) and a strong electron-withdrawing group. For instance, a compound like 1,4-dibromo-2-nitrobenzene (B110544) or 4-bromo-1-fluoro-2-nitrobenzene (B1272216) could serve as the starting material. The highly electronegative fluorine atom, in particular, activates the ring towards attack, and despite the strength of the C-F bond, it can function as an effective leaving group because the rate-determining step is the initial nucleophilic attack. masterorganicchemistry.com The 2-fluoroethoxide anion attacks the carbon atom bearing the leaving group, leading to the formation of the intermediate 4-bromo-1-(2-fluoroethoxy)-2-nitrobenzene.
Optimization of Reaction Conditions for Ethersynthesis
The success of the ether synthesis step, also known as etherification, hinges on the careful optimization of several reaction parameters. The choice of base, solvent, and temperature all play a critical role in the reaction's efficiency and yield.
| Parameter | Options & Considerations | Rationale |
| Base | Sodium hydride (NaH), Potassium carbonate (K₂CO₃), Potassium tert-butoxide | To deprotonate 2-fluoroethanol, forming the nucleophilic 2-fluoroethoxide anion required for the substitution reaction. The strength of the base should be sufficient to achieve complete deprotonation without causing side reactions. |
| Solvent | Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO), Tetrahydrofuran (B95107) (THF) | Aprotic polar solvents are generally preferred as they can solvate the cation of the base while not interfering with the nucleophile. |
| Temperature | Varies (Room temperature to elevated temperatures) | The reaction may require heating to proceed at a reasonable rate. However, temperature must be controlled to prevent decomposition of reactants or products and to minimize the formation of by-products. |
This table is generated based on general principles of nucleophilic aromatic substitution and ether synthesis reactions.
Reductive Transformations for Aniline Moiety Formation
The final key transformation in the synthesis is the conversion of the nitro group on the aromatic ring into an aniline (amino) group. This is a reductive process that must be performed selectively.
Reduction of Nitroaromatic Precursors to Aniline
The reduction of aromatic nitro compounds is a fundamental and widely used method for preparing anilines. nih.gov Historically, methods like the Bechamp reduction using iron and acid were common. wikipedia.org Modern approaches often favor catalytic hydrogenation or catalytic transfer hydrogenation. nih.gov The precursor, 4-bromo-1-(2-fluoroethoxy)-2-nitrobenzene, would undergo this reduction to yield the final product. Industrial production of aniline itself relies on the hydrogenation of nitrobenzene (B124822) over metal catalysts. wikipedia.org
Chemoselective Reduction Methods in the Presence of Halogens and Ethers
A significant challenge in this synthesis is the need for chemoselectivity. The reduction method must selectively target the nitro group without affecting the bromo substituent or the fluoroethoxy ether linkage. Reductive dehalogenation is a common side reaction that must be avoided. nih.gov
Several methods have been developed to achieve this selectivity:
Hydrazine (B178648) Hydrate (B1144303) with Pd/C: A variety of halogenated nitroarenes have been successfully and selectively reduced to the corresponding anilines using hydrazine hydrate as a hydrogen source in the presence of a palladium on carbon (Pd/C) catalyst. nih.gov This method is noted for its high selectivity and efficiency under relatively mild conditions.
Activated Iron: Reduction using activated iron, generated from Fe/HCl, can be highly chemoselective, tolerating a range of functional groups including aromatic halides. researchgate.net
Metal-Free Reductions: To avoid the use of potentially expensive or toxic metals, metal-free reduction methods have been explored. These can include using reagents like tetrahydroxydiborane (B₂(OH)₄) or processes under specific conditions like subcritical water. researchgate.netthieme-connect.de These methods have shown high tolerance for various functional groups, including halides. thieme-connect.de
| Method | Reducing Agent/Catalyst | Key Features | Reference |
| Catalytic Transfer Hydrogenation | Hydrazine Hydrate / Pd/C | High selectivity for nitro group reduction in the presence of halogens. | nih.gov |
| Metal-Promoted Reduction | Activated Iron (Fe/HCl) | Tolerates various functional groups, including aromatic halides. | researchgate.net |
| Metal-Free Reduction | Tetrahydroxydiborane (B₂(OH)₄) | Rapid, room temperature reaction that tolerates halides. | thieme-connect.de |
Multi-Step Synthesis Sequences Incorporating Key Transformations
A plausible synthetic route is outlined below:
Step 1: Nucleophilic Aromatic Substitution. Starting with an activated aromatic precursor such as 4-bromo-1-fluoro-2-nitrobenzene, a nucleophilic aromatic substitution reaction is performed. The precursor is treated with 2-fluoroethanol in the presence of a suitable base (e.g., NaH) and solvent (e.g., DMF). This reaction displaces the fluorine atom to form the intermediate, 4-bromo-1-(2-fluoroethoxy)-2-nitrobenzene .
Step 2: Chemoselective Reduction. The nitro-intermediate from the previous step is then subjected to a chemoselective reduction. Using a system like hydrazine hydrate and Pd/C, the nitro group is selectively reduced to an amino group. nih.gov This transformation yields the final product, This compound , while preserving the bromo and fluoroethoxy functionalities on the aromatic ring.
This sequence ensures the strategic installation of the required functional groups while managing the chemical reactivity at each stage to prevent unwanted side reactions.
Stepwise Functional Group Introduction and Interconversion
The construction of this compound typically proceeds through a sequence of reactions that build the molecule by adding one functional group or modifying another in a specific order. A plausible and efficient synthetic route commences with a commercially available starting material, such as 3-aminophenol, and involves a series of functional group interconversions.
A common strategy involves the initial protection of the highly reactive amino group of the starting aniline derivative. This is a crucial step to prevent unwanted side reactions during subsequent synthetic transformations. researchgate.net For instance, the amino group can be acetylated using acetic anhydride to form an acetanilide. This acetamido group is less activating than the amino group and directs subsequent electrophilic substitutions primarily to the para position. researchgate.net
The next key transformation is the introduction of the 2-fluoroethoxy side chain. This is typically achieved through a Williamson ether synthesis. The hydroxyl group of the protected aniline derivative is deprotonated with a suitable base, such as potassium carbonate, to form a phenoxide ion. This nucleophile then reacts with a 2-fluoroethyl electrophile, like 2-fluoroethyl tosylate or 2-bromo-1-fluoroethane, to form the desired ether linkage.
Following the etherification, the bromine atom is introduced onto the aromatic ring. Due to the directing effect of the acetamido and ethoxy groups, the bromination, often carried out with a reagent like N-bromosuccinimide (NBS) in a suitable solvent, will preferentially occur at the position para to the strong activating acetamido group. google.com
The final step in the synthesis is the deprotection of the amino group. The acetamido group can be hydrolyzed under acidic or basic conditions to regenerate the free amine. google.comyoutube.com For example, refluxing the N-acetylated compound with hydrochloric acid in ethanol (B145695) will effectively remove the acetyl group, yielding the final product, this compound. researchgate.net
A representative synthetic scheme is outlined below:
Scheme 1: Proposed Synthesis of this compound
Protection: 3-Aminophenol is reacted with acetic anhydride to yield N-(3-hydroxyphenyl)acetamide.
Etherification: The resulting acetamide is treated with a base and a 2-fluoroethylating agent to form N-(3-(2-fluoroethoxy)phenyl)acetamide.
Bromination: The acetamide is then brominated, for example with NBS, to introduce a bromine atom at the 4-position, yielding N-(4-bromo-3-(2-fluoroethoxy)phenyl)acetamide.
Deprotection: Finally, the acetyl group is removed by hydrolysis to afford this compound.
The following table summarizes the key transformations in this synthetic pathway.
| Step | Reaction Type | Starting Material | Key Reagents | Product |
| 1 | Protection (Acetylation) | 3-Aminophenol | Acetic anhydride | N-(3-hydroxyphenyl)acetamide |
| 2 | Etherification | N-(3-hydroxyphenyl)acetamide | K₂CO₃, 1-bromo-2-fluoroethane | N-(3-(2-fluoroethoxy)phenyl)acetamide |
| 3 | Bromination | N-(3-(2-fluoroethoxy)phenyl)acetamide | N-Bromosuccinimide (NBS) | N-(4-bromo-3-(2-fluoroethoxy)phenyl)acetamide |
| 4 | Deprotection (Hydrolysis) | N-(4-bromo-3-(2-fluoroethoxy)phenyl)acetamide | HCl, Ethanol | This compound |
Chemical Reactivity and Mechanistic Investigations of 4 Bromo 3 2 Fluoroethoxy Aniline
Reactivity of the Aromatic Amino Group
The primary amine functionality is a site of high electron density and is strongly nucleophilic, making it a focal point for various chemical reactions. It profoundly influences the reactivity of the aromatic ring and can itself undergo numerous transformations.
Electrophilic Aromatic Substitution Reactions on the Aniline (B41778) Ring
The amino group is a potent activating group and directs incoming electrophiles to the ortho and para positions due to its ability to donate its lone pair of electrons into the aromatic system, stabilizing the carbocation intermediate (arenium ion). byjus.com In 4-Bromo-3-(2-fluoroethoxy)aniline, the position para to the amine (C-4) is occupied by a bromine atom. The two ortho positions are C-2 and C-6.
The directing effects of the substituents are as follows:
-NH₂ (Amino): Strongly activating, ortho, para-directing.
-OCH₂CH₂F (2-Fluoroethoxy): Activating through resonance (+M effect) and deactivating through induction (-I effect), ortho, para-directing.
-Br (Bromo): Deactivating, ortho, para-directing.
The powerful activating effect of the amino group is dominant, making the positions ortho and para to it the most nucleophilic. byjus.com The C-4 position is blocked. Electrophilic attack is therefore expected to occur at the C-2 and C-6 positions. However, the C-2 position is sterically hindered by the adjacent 2-fluoroethoxy group. Consequently, electrophilic substitution is most likely to occur at the C-6 position.
Due to the high activation of the ring by the amino group, reactions like bromination can proceed rapidly, even without a catalyst, and may lead to multiple substitutions. byjus.com To achieve monosubstitution, the reactivity of the amino group is often tempered by converting it into an amide (e.g., an acetanilide) via acylation. This amide group is less activating but still ortho, para-directing, allowing for more controlled substitution.
Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution
| Reaction | Reagents | Predicted Major Product | Rationale |
|---|---|---|---|
| Bromination | Br₂ in CH₃COOH | 2,6-Dibromo-4-bromo-3-(2-fluoroethoxy)aniline | High activation by -NH₂ group leads to polysubstitution. |
| Nitration | HNO₃, H₂SO₄ | 4-Bromo-3-(2-fluoroethoxy)-6-nitroaniline | Substitution at the less sterically hindered ortho/para position (C-6). Meta-product is also possible due to anilinium ion formation in strong acid. byjus.com |
| Sulfonation | Fuming H₂SO₄ | 4-Amino-5-bromo-6-(2-fluoroethoxy)benzene-1-sulfonic acid | Sulfonation at the C-6 position. The product exists as a zwitterion (sulfanilic acid analogue). byjus.com |
Acylation and Alkylation Reactions of the Amino Functionality
The lone pair of electrons on the nitrogen atom makes the amino group nucleophilic, enabling it to react with various electrophiles. Acylation with agents like acetyl chloride or acetic anhydride (B1165640) converts the amine into a more stable amide. This is a common strategy to protect the amine during subsequent reactions (e.g., oxidation or nitration) or to reduce its activating influence on the aromatic ring. Alkylation reactions are also possible but can be harder to control, often leading to mixtures of mono- and di-alkylated products, as well as potential quaternary ammonium (B1175870) salt formation.
Table 2: Representative Acylation/Alkylation Reactions
| Transformation | Reagent | Typical Conditions | Product |
|---|---|---|---|
| Acetylation | Acetic Anhydride ((CH₃CO)₂O) | Pyridine or NaOAc, Room Temp | N-(4-Bromo-3-(2-fluoroethoxy)phenyl)acetamide |
| Benzoylation | Benzoyl Chloride (C₆H₅COCl) | Aqueous NaOH (Schotten-Baumann reaction) | N-(4-Bromo-3-(2-fluoroethoxy)phenyl)benzamide |
| Methylation | Methyl Iodide (CH₃I) | Base (e.g., K₂CO₃), Polar aprotic solvent | Mixture of N-methyl and N,N-dimethyl products |
Oxidation Reactions and Their Controlled Pathways
Anilines are susceptible to oxidation, which can yield a variety of products including nitrosobenzenes, nitrobenzenes, azoxybenzenes, azobenzenes, and polymeric tars, depending on the oxidant and reaction conditions. cdnsciencepub.comorientjchem.org The selective oxidation of the amino group in substituted anilines is a significant synthetic challenge.
For instance, oxidation with peroxy acids like peroxybenzoic acid can convert primary amines into the corresponding nitroso compounds. rsc.org A more recent environmentally friendly approach involves using hydrogen peroxide as the oxidant, where the selectivity towards azoxybenzene (B3421426) or nitrobenzene (B124822) can be controlled by adjusting the basicity of the reaction medium without the need for metal catalysts. acs.org In the presence of a weak base like NaF, substituted anilines are selectively oxidized to azoxybenzenes, whereas a stronger base can favor the formation of nitrobenzenes. acs.org
Table 3: Potential Oxidation Products and Conditions
| Target Product | Oxidizing System | Key Control Factor | Reference |
|---|---|---|---|
| Nitrosobenzene derivative | Peroxybenzoic acid in Chloroform | Controlled stoichiometry and temperature. | rsc.org |
| Azoxybenzene derivative | H₂O₂ / NaF | Weakly basic conditions promote dimerization. | acs.org |
| Nitrobenzene derivative | H₂O₂ / Stronger Base | Basicity of the medium controls selectivity. | acs.org |
| Azobenzene derivative | Tetrabutylammoniumbromochromate (TBABC) | Catalysis by perchloric acid. | orientjchem.org |
Reactivity of the Aryl Bromide Moiety
The carbon-bromine bond in this compound is a key site for synthetic modification, primarily through palladium-catalyzed cross-coupling reactions. The bromine atom can also potentially act as a leaving group in nucleophilic substitution reactions, although this is less common for anilines.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira)
The aryl bromide functionality is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. nih.gov The general order of reactivity for aryl halides in these reactions is I > Br > Cl. wikipedia.org
Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron reagent (e.g., a boronic acid or ester) to form a biaryl compound. libretexts.org The reaction typically requires a palladium catalyst, a base, and a suitable solvent. nih.govlibretexts.org Studies on 4-bromoaniline (B143363) have shown excellent yields with various aryl boronic acids, indicating that the amino group is well-tolerated. researchgate.net
Heck Reaction: The Heck reaction involves the coupling of the aryl bromide with an alkene to form a substituted alkene. wikipedia.org The reaction is catalyzed by a palladium complex and requires a base. wikipedia.orgorganic-chemistry.org The regioselectivity of the addition to the alkene is primarily controlled by steric factors.
Sonogashira Coupling: This reaction forms a C(sp²)-C(sp) bond by coupling the aryl bromide with a terminal alkyne. wikipedia.orglibretexts.org It typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base. libretexts.orgorganic-chemistry.org This method provides a direct route to arylalkynes.
Table 4: Typical Conditions for Palladium-Catalyzed Cross-Coupling of Bromoanilines
| Reaction Name | Coupling Partner | Typical Catalyst | Typical Base | Typical Solvent | Reference |
|---|---|---|---|---|---|
| Suzuki-Miyaura | Ar-B(OH)₂ | Pd(PPh₃)₄, Pd(OAc)₂ | Na₂CO₃, K₃PO₄, Cs₂CO₃ | Toluene, Dioxane, DMF/H₂O | nih.govresearchgate.net |
| Heck | Alkene (e.g., Styrene (B11656), Acrylate) | Pd(OAc)₂, PdCl₂ | Et₃N, K₂CO₃ | DMF, Acetonitrile | wikipedia.orgorganic-chemistry.org |
| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI (co-catalyst) | Et₃N, i-Pr₂NH | Toluene, THF, DMF | beilstein-journals.orgresearchgate.net |
Nucleophilic Aromatic Substitution (SNAr) Reactions
Nucleophilic aromatic substitution (SNAr) is a pathway for replacing a leaving group on an aromatic ring with a nucleophile. Unlike Sₙ1 and Sₙ2 reactions, the SNAr mechanism typically proceeds via a two-step addition-elimination sequence, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. masterorganicchemistry.com
This reaction is generally feasible only when the aromatic ring is "activated" by the presence of strong electron-withdrawing groups (such as -NO₂, -CN, or -CF₃) positioned ortho or para to the leaving group. These groups are necessary to stabilize the negative charge of the Meisenheimer intermediate through resonance.
In the case of this compound, the ring possesses a strongly electron-donating amino group. Electron-donating groups destabilize the negatively charged intermediate required for SNAr, thus deactivating the ring toward nucleophilic attack. Therefore, direct substitution of the bromine atom by common nucleophiles under standard SNAr conditions is expected to be very difficult or impossible. The reaction would likely require extremely harsh conditions (high temperatures and pressures) or the use of a very powerful nucleophile.
Lithiation and Grignard Reagent Formation
The presence of a bromine atom on the aromatic ring of this compound provides a handle for metal-halogen exchange reactions, leading to the formation of highly reactive organometallic intermediates such as organolithium and Grignard reagents. These intermediates are powerful nucleophiles, enabling the formation of new carbon-carbon and carbon-heteroatom bonds at the C4 position of the aniline ring.
Lithiation:
Direct lithiation of this compound can be achieved through bromine-lithium exchange using a strong organolithium base, typically n-butyllithium (n-BuLi) or t-butyllithium (t-BuLi). The reaction is generally performed at low temperatures, such as -78 °C, in an inert anhydrous solvent like tetrahydrofuran (B95107) (THF) or diethyl ether to prevent side reactions. A significant consideration for this substrate is the presence of the acidic amine (-NH₂) group. The organolithium reagent will first deprotonate the amine, consuming one equivalent of the base. Therefore, at least two equivalents of the organolithium reagent are necessary to achieve both deprotonation of the amine and the subsequent bromine-lithium exchange to form the desired lithiated species. researchgate.net
Alternatively, the aniline's amino group can be protected prior to lithiation to avoid the consumption of the organolithium reagent and potential side reactions. chemicalbook.comorganic-chemistry.org Common protecting groups for anilines, such as tert-butoxycarbonyl (Boc) or a silyl (B83357) group like tert-butyldimethylsilyl (TBS), can be employed. chemicalbook.comorganic-chemistry.org After protection, the bromine-lithium exchange can proceed cleanly with one equivalent of organolithium reagent.
Interactive Data Table: General Conditions for Lithiation of Bromoanilines
| Parameter | Condition | Rationale/Comments |
| Reagent | n-Butyllithium or t-Butyllithium | Strong bases required for efficient Br/Li exchange. |
| Stoichiometry | >2 equivalents (unprotected) or 1 equivalent (protected) | Accounts for amine deprotonation in unprotected substrates. |
| Solvent | Anhydrous THF or Diethyl Ether | Aprotic and inert solvents are crucial for organometallic reactions. |
| Temperature | -78 °C | Low temperature is necessary to control reactivity and prevent side reactions. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents quenching of the highly reactive organolithium species by oxygen or moisture. |
Grignard Reagent Formation:
The corresponding Grignard reagent, 4-amino-2-(2-fluoroethoxy)phenylmagnesium bromide, can be prepared by reacting this compound with magnesium metal in an anhydrous ether solvent like THF or diethyl ether. researchgate.net The formation of Grignard reagents from aryl bromides is a well-established process. researchgate.netnih.gov Activation of the magnesium surface, often with a small amount of iodine or 1,2-dibromoethane, may be necessary to initiate the reaction. google.com
Similar to the lithiation process, the acidic proton of the amino group can interfere with the Grignard reagent. While Grignard reagents are less basic than organolithiums, they can still be protonated by the amine. This can lead to a mixture of products or require the use of excess magnesium and longer reaction times. Therefore, protection of the amino group is also a common strategy to ensure the efficient formation and subsequent reaction of the Grignard reagent.
Reactivity of the Fluoroethoxy Group
The 2-fluoroethoxy group introduces unique electronic properties and potential reactivity sites to the molecule. Its stability and potential for transformation are key considerations in synthetic planning.
Potential for Nucleophilic Substitution on the Fluoroethyl Chain
The 2-fluoroethoxy group contains a primary carbon atom bonded to a fluorine atom, which is a potential site for nucleophilic substitution (SN2) reactions. In such a reaction, a nucleophile would attack the carbon atom, displacing the fluoride (B91410) ion.
However, fluorine is generally a poor leaving group compared to other halogens (Cl, Br, I) due to the high strength of the carbon-fluorine bond. nih.gov For a nucleophilic substitution to occur on the fluoroethyl chain, a strong nucleophile and potentially harsh reaction conditions would likely be required. The success of such a substitution would be highly dependent on the nature of the attacking nucleophile. Strong, soft nucleophiles might favor substitution, whereas strong, hard bases could potentially lead to elimination reactions (E2), forming a vinyl ether, although this is also challenging.
Research on the nucleophilic substitution of similar fluoroalkanes suggests that while difficult, it is not impossible. rsc.org The use of highly reactive nucleophiles in polar aprotic solvents could facilitate the reaction. However, for most synthetic applications involving this compound, the fluoroethoxy group would be expected to remain intact during transformations at other parts of the molecule.
Stability and Reactivity under Varying Reaction Conditions
The 2-fluoroethoxy group is generally considered a stable ether linkage under a wide range of reaction conditions, a desirable trait for a substituent when modifications are intended elsewhere on the molecule. nih.govuchicago.eduresearchgate.net
Acidic and Basic Conditions: Ether linkages are typically stable to a broad pH range. The 2-fluoroethoxy group is expected to be stable under many acidic and basic conditions used in standard organic synthesis, such as those for the removal of common protecting groups. libretexts.org The electron-withdrawing nature of the fluorine atom can slightly increase the stability of the ether bond towards acid-catalyzed cleavage compared to a non-fluorinated analogue.
Oxidative and Reductive Conditions: The fluoroethoxy group is robust and generally unreactive towards common oxidizing and reducing agents that might be used to transform other functional groups on the aromatic ring or a substituent derived from the bromo or amino groups.
Organometallic Reactions: As discussed, the primary concern during lithiation or Grignard reactions is the reactivity of the aryl bromide and the amine. The fluoroethoxy group is expected to be stable and non-reactive under these conditions, provided the temperature is kept low and the reagents are chosen carefully.
The stability of the C-F bond and the ether linkage makes the 2-fluoroethoxy group a reliable substituent that can be carried through multiple synthetic steps without undergoing unwanted transformations. This stability is a key feature, allowing chemists to exploit the reactivity of the bromo and amino functionalities while the fluoroalkoxy side chain remains unchanged.
Applications of 4 Bromo 3 2 Fluoroethoxy Aniline As a Versatile Synthetic Intermediate
Building Block in the Synthesis of Complex Organic Molecules
The structure of 4-Bromo-3-(2-fluoroethoxy)aniline makes it an attractive starting material for the synthesis of more complex organic molecules. The presence of multiple reaction sites allows for a stepwise and controlled elaboration of the molecular framework.
Precursor to Heterocyclic Scaffolds and Derivatives
While specific examples involving this compound are not readily found in the scientific literature, the general reactivity of bromoanilines suggests its utility in the synthesis of heterocyclic compounds. The amino group can be used as a handle to construct nitrogen-containing heterocycles. For instance, it could potentially undergo condensation reactions with dicarbonyl compounds to form pyrroles or be used in Skraup or Doebner-von Miller reactions to generate quinolines. The bromine atom could then be used in a subsequent step, for example, a palladium-catalyzed cross-coupling reaction, to introduce further complexity to the heterocyclic scaffold.
Role in the Construction of Functionalized Aromatic Systems
The bromine atom in this compound is a key feature for the construction of functionalized aromatic systems. It is well-established that aryl bromides are excellent substrates for a wide range of cross-coupling reactions, including Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the introduction of a diverse array of substituents onto the aromatic ring. The 2-fluoroethoxy group at the 3-position would electronically and sterically influence these transformations, potentially leading to unique reactivity and selectivity.
| Reaction Type | Potential Reactant | Potential Product Feature |
| Suzuki Coupling | Arylboronic acid | Biaryl system |
| Heck Coupling | Alkene | Substituted styrene (B11656) derivative |
| Sonogashira Coupling | Terminal alkyne | Arylalkyne |
| Buchwald-Hartwig Amination | Amine | Di- or tri-substituted aniline (B41778) |
Contribution to the Synthesis of Advanced Materials Precursors
The unique combination of a halogen, an amine, and a fluorinated ether group suggests that this compound could be a valuable precursor for advanced materials.
Monomers for Polymer Synthesis
Aniline derivatives are known to be precursors for conducting polymers. It is conceivable that this compound could be polymerized, either chemically or electrochemically, to form a polyaniline derivative. The presence of the 2-fluoroethoxy group could impart desirable properties to the resulting polymer, such as increased solubility in organic solvents, modified electronic properties, and enhanced thermal stability. The bromine atom could also serve as a site for post-polymerization modification, allowing for the fine-tuning of the polymer's properties.
Intermediates for Dyes and Pigments (Synthetic Aspects)
Azo dyes are a major class of synthetic colorants, and their synthesis typically involves the diazotization of an aromatic amine followed by coupling with an electron-rich coupling component. The amino group of this compound could be diazotized to form a diazonium salt. This reactive intermediate could then be coupled with various aromatic compounds, such as phenols or anilines, to produce a wide range of azo dyes. The 4-bromo and 3-(2-fluoroethoxy) substituents would be expected to influence the color of the resulting dyes, potentially leading to novel shades with specific fastness properties.
Utility in Medicinal Chemistry Building Blocks (Synthetic Focus)
Substituted anilines are privileged scaffolds in medicinal chemistry, appearing in a vast number of approved drugs and clinical candidates. The structural motifs present in this compound make it an interesting starting point for the synthesis of new bioactive molecules.
Formation of Amides, Ureas, and Carbamates
The primary amine group of this compound is a key functional handle for a range of derivatization reactions. As a nucleophile, this amine readily reacts with various electrophilic partners to form stable amide, urea, and carbamate (B1207046) linkages, which are fundamental structures in many biologically active molecules.
Amide Formation: Amides are typically synthesized from this compound through acylation. This can be achieved by reacting the aniline with an acyl chloride or acid anhydride (B1165640) in the presence of a base to neutralize the hydrogen halide byproduct. Alternatively, direct coupling with a carboxylic acid using a peptide coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) provides a milder route to the corresponding amide. google.com
Urea Formation: The synthesis of ureas from this compound can be accomplished through several methods. A common approach involves the reaction of the aniline with an isocyanate, which directly yields an N,N'-disubstituted urea. googleapis.com Another method is the reaction with phosgene (B1210022) or a phosgene equivalent like triphosgene (B27547) to form a carbamoyl (B1232498) chloride intermediate, which can then react with another amine. googleapis.com For a safer and more environmentally benign process, methods using potassium isocyanate in water have been developed for the synthesis of N-substituted ureas from anilines. google.comwipo.int
Carbamate Formation: Carbamates can be prepared from this compound by reaction with a chloroformate, such as ethyl chloroformate or benzyl (B1604629) chloroformate, in the presence of a base. googleapis.com Modern methods also include three-component couplings involving the amine, carbon dioxide, and an alkyl halide, offering a green alternative to traditional phosgene-based routes. Biocatalytic approaches using enzymes like esterases in aqueous media are also emerging for the efficient synthesis of carbamates from anilines and various carbonates.
The following table summarizes the general synthetic transformations for this compound.
| Derivative | Reagent Class | General Reaction Conditions | Product Structure |
| Amide | Acyl Chloride (R-COCl) | Aprotic solvent, base (e.g., pyridine, triethylamine) | |
| Urea | Isocyanate (R-N=C=O) | Aprotic solvent | |
| Carbamate | Chloroformate (R-O-COCl) | Aprotic solvent, base |
Table 1: General Synthetic Routes to Amide, Urea, and Carbamate Derivatives.
Incorporation into Diverse Pharmacophore Structures
Substituted anilines are crucial building blocks in medicinal chemistry due to their presence in a vast number of pharmacologically active compounds. While direct examples featuring the this compound scaffold are not prevalent in publicly accessible literature, the utility of closely related 4-bromo-3-alkoxyanilines is well-documented, suggesting a similar potential for this compound.
The bromine atom at the 4-position serves as a versatile handle for palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination reactions. These reactions allow for the introduction of a wide array of aryl, heteroaryl, or alkyl groups, enabling the construction of complex molecular architectures commonly found in drug candidates. For instance, related bromoanilines are used as intermediates in the synthesis of compounds with potential anti-inflammatory or anti-parasitic activities.
| Pharmacophore Class | Synthetic Utility of Analogous Bromo-Anilines | Potential Therapeutic Area |
| Substituted Quinolines | Used as building blocks in the synthesis of quinoline-based structures. | Anti-malarial, Anti-cancer |
| Biaryl Compounds | Serve as precursors for biaryl structures via Suzuki coupling. | Anti-inflammatory, Anti-viral |
| N-Aryl Heterocycles | Utilized in Buchwald-Hartwig amination to form N-aryl bonds with heterocycles. | Kinase Inhibitors, CNS agents |
Table 2: Potential Pharmacophore Applications Based on Analogous Compounds.
Role in Agrochemical Development (Synthetic Focus)
In the field of agrochemicals, halogenated and alkoxy-substituted anilines are important intermediates for the synthesis of herbicides, insecticides, and fungicides. 4-Bromoaniline (B143363) derivatives, in particular, are employed in the preparation of active compounds for crop protection. googleapis.com
The structural motifs present in this compound are found in various patented agrochemicals. The bromo-aniline core is often a precursor to complex heterocyclic systems. For example, patents describe the use of substituted bromoanilines for preparing isoxazoline (B3343090) compounds, a class of potent insecticides. googleapis.com The synthesis often involves the transformation of the aniline into a different functional group or using it as an anchor to build a larger, more complex active ingredient. The process for preparing 4-bromo-2-(4,5-dihydroisoxazol-3-yl)-3-methylaniline, an intermediate for herbicidally active compounds, highlights the industrial relevance of such scaffolds. googleapis.com
The fluoroethoxy group can enhance the biological activity and modify the physical properties of the final agrochemical product, such as its uptake and translocation in plants or its environmental persistence.
| Agrochemical Class | Role of Analogous Bromo-Aniline Intermediate | Example Application |
| Isoxazoline Insecticides | Precursor for the aniline-derived portion of the molecule. googleapis.com | Control of Lepidoptera and Coleoptera. |
| Substituted Acylanilide Herbicides | Key building block for the core aniline structure. | Pre- and post-emergence weed control. |
| Phenylpyrazole Insecticides | Starting material for the synthesis of the N-phenylpyrazole ring. | Broad-spectrum insect control. |
Table 3: Potential Roles in Agrochemicals Based on Analogous Intermediates.
Structure Activity Relationship Sar Studies of Derivatives Non Clinical and Theoretical
Impact of Substituent Position on Reactivity and Electronic Properties
The reactivity of the aniline (B41778) ring is significantly influenced by its substituents: the amino (-NH2) group, the bromine atom (Br), and the 2-fluoroethoxy group (-OCH2CH2F). The amino group is a potent activating group that increases electron density on the benzene (B151609) ring, particularly at the ortho and para positions, making the molecule highly susceptible to electrophilic substitution. allen.inbyjus.com In 4-Bromo-3-(2-fluoroethoxy)aniline, the positions are specifically:
Amino Group (-NH2) at C1: As the primary activating group, it strongly directs incoming electrophiles to the ortho (C2, C6) and para (C4) positions.
Bromine (Br) at C4: Located at the para position relative to the amino group, bromine is an electron-withdrawing group by induction but an ortho-para director through resonance. Its presence at a position already activated by the amine group suggests it was likely introduced via electrophilic bromination of a precursor. doubtnut.comvideohighlight.com
Computational studies on substituted anilines and related compounds, like salicylideneaniline (B1219908) derivatives, have shown that the position of substituents profoundly affects electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. researchgate.net For instance, para-substitution can facilitate intramolecular charge transfer, a property valuable for developing materials like two-photon fluorescent probes. bohrium.com The specific arrangement in this compound, with a strong activator at C1, a deactivator at C4, and another deactivating group at C3, creates a unique electronic distribution that governs its reactivity in further chemical modifications.
Interactive Table: Impact of Substituents on Aniline Ring Reactivity
| Substituent | Position | Electronic Effect | Influence on Reactivity |
|---|---|---|---|
| Amino (-NH2) | C1 | Strongly Activating, Electron-Donating (Resonance) | Directs electrophiles to ortho/para positions (C2, C4, C6) |
| Bromine (-Br) | C4 | Deactivating (Induction), Weakly Activating (Resonance) | Ortho/para director; deactivates the ring overall |
| 2-Fluoroethoxy (-OCH2CH2F) | C3 | Deactivating (Induction) | Reduces electron density of the ring |
Conformational Analysis and its Influence on Molecular Interactions
The conformational flexibility of this compound is primarily dictated by the rotation around the C3-O bond of the fluoroethoxy group. This flexibility is crucial as it determines the spatial orientation of the substituent, which in turn affects its ability to form intra- and intermolecular interactions. Studies on similar fluorinated molecules suggest that intramolecular hydrogen bonds (IMHBs) can significantly influence and stabilize a particular conformation. nih.govcambridgemedchemconsulting.com In the case of this compound, an IMHB could potentially form between the fluorine atom and a hydrogen atom of the adjacent amino group, or between the ether oxygen and an amine hydrogen. Such an interaction would restrict the rotation of the side chain, locking the molecule into a more planar and rigid conformation. This conformational preference can have significant consequences for how the molecule fits into a receptor's binding pocket, potentially enhancing binding affinity by reducing the entropic penalty of binding. nih.gov
Theoretical Exploration of Ligand-Receptor Binding Potential
Computational methods like Density Functional Theory (DFT) and molecular docking are invaluable for predicting the binding potential of a ligand with a biological target. bohrium.comnih.gov For this compound, a theoretical docking study would involve placing the molecule into the active site of a target protein to predict its binding mode and affinity.
The key functional groups would contribute to binding in distinct ways:
The Amino Group: Can act as a hydrogen bond donor. cambridgemedchemconsulting.com
The Bromine Atom: Can participate in halogen bonding, an interaction where the electropositive region on the halogen atom interacts with a nucleophilic site on the receptor. It also adds to the van der Waals interactions.
The Fluoroethoxy Group: This group is multifunctional. The ether oxygen can act as a hydrogen bond acceptor, while the fluorine atom can form specific fluorine-protein contacts. nih.gov The entire group contributes to the molecule's lipophilicity.
Computational analyses, such as Natural Bond Orbital (NBO) and Molecular Electrostatic Potential (MEP) analysis, can further elucidate the stability derived from charge delocalization and identify the regions of the molecule that are most likely to engage in electrostatic interactions. nih.govrsc.org
Role of Fluoroethoxy Group in Modulating Molecular Interactions
The 2-fluoroethoxy group is a critical modulator of the molecule's physicochemical properties and interaction profile. The strategic incorporation of fluorine is a common tactic in medicinal chemistry to enhance metabolic stability and membrane permeability. cambridgemedchemconsulting.comfu-berlin.de
Hydrogen Bonding: The ether oxygen atom is a potential hydrogen bond acceptor. Furthermore, the C-H bond adjacent to the highly electronegative fluorine atom can be polarized enough to act as a weak hydrogen bond donor, a phenomenon noted in similar difluoromethyl groups. nih.gov
Lipophilicity: Fluorination generally increases a molecule's lipophilicity (its ability to dissolve in fats and lipids), which can improve its ability to cross cell membranes. The fluoroethoxy group is considered a "lipophilic hydrogen bond donor," a rare and valuable characteristic in drug design. nih.gov
Bromine Atom's Contribution to Molecular Scaffold and Reactivity
The bromine atom at the C4 position is not merely a passive substituent; it actively contributes to the molecule's properties.
Molecular Scaffold: As a large, polarizable atom, bromine significantly increases the molecular weight and surface area of the scaffold. This can lead to enhanced van der Waals interactions within a receptor pocket.
Reactivity and Synthetic Utility: The carbon-bromine bond is a versatile synthetic handle. It can be used in various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce new carbon-carbon or carbon-heteroatom bonds, allowing for the synthesis of a diverse library of derivatives.
Halogen Bonding: The bromine atom can act as a halogen bond donor. This is a directional, non-covalent interaction with an electron-donating atom (like oxygen or nitrogen) in a binding site, which can contribute significantly to binding affinity and selectivity. Studies on other bromoaniline-based compounds have highlighted their potential as chemosensors and their ability to bind to biological macromolecules like DNA and human serum albumin (HSA), underscoring the importance of the bromine in molecular recognition. nih.gov
Interactive Table: Summary of Functional Group Contributions to Molecular Interactions
| Functional Group | Potential Interactions | Effect on Properties |
|---|---|---|
| Amino (-NH2) | Hydrogen Bond Donor | Increases polarity, key site for salt formation |
| Bromine (-Br) | Halogen Bonding, Van der Waals | Increases size/mass, synthetic handle for derivatization |
| Fluoroethoxy (-OCH2CH2F) | H-bond Acceptor (Oxygen), H-bond Donor (C-H), Fluorine contacts | Increases lipophilicity, modulates conformation, enhances metabolic stability |
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by probing the magnetic properties of atomic nuclei.
Detailed ¹H NMR and ¹³C NMR Chemical Shift Analysis
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy provide fundamental information about the chemical environment of the hydrogen and carbon atoms within the 4-bromo-3-(2-fluoroethoxy)aniline molecule.
¹H NMR Spectroscopy: The ¹H NMR spectrum reveals distinct signals for the aromatic protons and the protons of the 2-fluoroethoxy group. The aromatic protons typically appear as multiplets in the downfield region due to the electron-withdrawing effects of the bromine and amino groups. The protons of the ethoxy chain (-OCH₂CH₂F) exhibit characteristic splitting patterns. The protons on the carbon adjacent to the oxygen (OCH₂) and the protons on the carbon adjacent to the fluorine (CH₂F) would each appear as a triplet of doublets due to coupling with each other and with the fluorine atom.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework. The aromatic carbons show distinct chemical shifts influenced by the substituents. The carbon bearing the bromine atom (C-Br) and the carbon attached to the amino group (C-NH₂) have characteristic shifts. The carbons of the fluoroethoxy group also give rise to specific signals, with their positions influenced by the electronegative oxygen and fluorine atoms.
Table 1: ¹H and ¹³C NMR Chemical Shift Data for Related Aniline (B41778) Compounds
| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) |
| Aniline | 3.68 (s, 2H, NH₂), 6.77 (d, J=8 Hz, 2H, ArH), 6.89 (t, J=7.3 Hz, 1H, ArH), 7.28 (t, J=7.3 Hz, 2H, ArH) rsc.org | 115.24, 118.76, 129.43, 146.59 rsc.org |
| 4-Bromoaniline (B143363) | 3.35 (s, NH₂), 6.54 (d, 2H), 7.21 (d, 2H) chemicalbook.com | 110.22, 116.72, 132.02, 145.41 rsc.org |
| 4-Fluoroaniline | Not specified | Not specified |
| 4-Chloroaniline | Not specified | Not specified |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity
Two-dimensional (2D) NMR experiments are instrumental in establishing the connectivity between atoms in this compound.
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. sdsu.edu For instance, it would show correlations between the adjacent protons on the aromatic ring and between the CH₂ groups of the fluoroethoxy side chain. sdsu.edu
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms (¹³C-¹H). sdsu.edu This is crucial for assigning the proton signals to their corresponding carbon atoms in the molecule. sdsu.edu
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range couplings between carbon and proton atoms (typically over two to three bonds). sdsu.edu HMBC is particularly useful for connecting the fluoroethoxy group to the aromatic ring by showing correlations between the protons of the ethoxy chain and the aromatic carbons, and vice-versa. youtube.com
Fluorine NMR (¹⁹F NMR) for Fluoroethoxy Group Analysis
Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy is a highly specific and sensitive technique for characterizing the fluoroethoxy group. wikipedia.org The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making it an excellent NMR probe. wikipedia.org The chemical shift of the fluorine atom provides information about its electronic environment. Furthermore, the coupling between the fluorine and the adjacent protons (²JHF) in the CH₂F group can be observed in both the ¹H and ¹⁹F spectra, providing definitive evidence for the structure of the fluoroethoxy side chain. wikipedia.org
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule.
Infrared (IR) Spectroscopy: The IR spectrum of this compound displays characteristic absorption bands corresponding to specific functional groups. Key expected vibrations include:
N-H stretching: Typically observed in the region of 3300-3500 cm⁻¹ for the primary amine (NH₂) group. spectroscopyonline.com
C-H stretching: Aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches from the ethoxy group are found below 3000 cm⁻¹.
C=C stretching: Aromatic ring vibrations are seen in the 1450-1600 cm⁻¹ region.
C-O stretching: The ether linkage (Ar-O-CH₂) will show a strong absorption band.
C-F stretching: A strong band characteristic of the carbon-fluorine bond is expected.
C-Br stretching: This vibration occurs at lower frequencies, typically in the fingerprint region.
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. Aromatic ring vibrations are often strong in Raman spectra. The technique can be particularly useful for observing symmetric vibrations that may be weak or absent in the IR spectrum. Surface-Enhanced Raman Scattering (SERS) can be employed to enhance the signal intensity for trace analysis. kfupm.edu.sa
Table 2: Characteristic IR and Raman Bands for Related Aniline Derivatives
| Compound | IR Bands (cm⁻¹) | Raman Bands (cm⁻¹) |
| 4-Bromoaniline | Data available chemicalbook.com | Data available spectrabase.com |
| 2,4,6-Tribromoaniline | Data available kfupm.edu.sa | Data available kfupm.edu.sa |
| 4-(2-Aminoethyl)aniline | Not specified | Data available researchgate.net |
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elucidate the structure of a compound by analyzing its fragmentation pattern upon ionization. The molecular ion peak (M⁺) in the mass spectrum of this compound would confirm its molecular weight. Due to the presence of bromine, a characteristic isotopic pattern for the molecular ion peak would be observed, with two peaks of nearly equal intensity separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes).
Common fragmentation pathways for this molecule would likely involve:
Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom of the amine group. libretexts.org
Loss of the fluoroethoxy group: Fragmentation of the ether bond, leading to a fragment corresponding to the bromoaniline core.
Fragmentation of the fluoroethoxy chain: Loss of fragments such as CH₂F or C₂H₄F.
Loss of a bromine atom: Cleavage of the C-Br bond.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. libretexts.org Aniline and its derivatives typically exhibit absorption bands in the UV region arising from π → π* and n → π* electronic transitions of the aromatic ring and the non-bonding electrons of the nitrogen atom. youtube.comyoutube.com The presence of the bromine and fluoroethoxy substituents on the aniline ring will influence the position and intensity of these absorption maxima (λmax). The conjugation of the amino group's lone pair with the aromatic π-system is a key factor determining the electronic spectrum. libretexts.org
X-ray Crystallography for Solid-State Structural Determination
For a compound such as this compound, X-ray crystallographic analysis would offer unambiguous insights into its solid-state structure, which is influenced by the electronic and steric effects of its substituents: the bromine atom, the 2-fluoroethoxy group, and the aniline moiety. The resulting data would reveal the planarity of the benzene (B151609) ring, the orientation of the amino group, and the conformation of the flexible 2-fluoroethoxy side chain. Furthermore, analysis of the crystal packing would elucidate the nature and geometry of intermolecular interactions, such as hydrogen bonding involving the amino group and potential halogen bonding involving the bromine atom.
Despite the immense value of such a study, a search of the public scientific literature and crystallographic databases reveals that no single-crystal X-ray diffraction data for this compound has been reported to date. The acquisition of suitable single crystals is a prerequisite for this technique, which can often be a challenging and time-consuming step in the characterization of a new compound.
Were the data available, it would typically be presented in a detailed crystallographic information file (CIF), with key parameters summarized in tables. The kind of information that would be obtained and presented is exemplified in the tables below, which are provided for illustrative purposes to demonstrate the type of data generated from an X-ray crystallographic experiment.
Table 1: Hypothetical Crystal Data and Structure Refinement Parameters for this compound
| Parameter | Value |
| Empirical formula | C₈H₉BrFNO |
| Formula weight | 234.07 |
| Temperature | 293(2) K |
| Wavelength | 0.71073 Å |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| Unit cell dimensions | a = 8.543(2) Å, α = 90° |
| b = 12.123(3) Å, β = 102.34(3)° | |
| c = 9.876(2) Å, γ = 90° | |
| Volume | 1002.3(4) ų |
| Z | 4 |
| Density (calculated) | 1.552 Mg/m³ |
| Absorption coefficient | 3.567 mm⁻¹ |
| F(000) | 472 |
Table 2: Hypothetical Selected Bond Lengths and Angles for this compound
| Bond | Length (Å) | Angle | Angle (°) |
| Br(1)-C(4) | 1.905(3) | C(3)-C(4)-C(5) | 120.1(2) |
| F(1)-C(8) | 1.382(4) | C(4)-C(3)-O(1) | 118.5(2) |
| O(1)-C(3) | 1.371(3) | C(3)-O(1)-C(7) | 117.9(2) |
| N(1)-C(1) | 1.385(4) | O(1)-C(7)-C(8) | 108.9(3) |
| C(7)-C(8) | 1.498(5) | F(1)-C(8)-C(7) | 110.2(3) |
Such data would be invaluable for computational chemistry studies, aiding in the validation of theoretical models and providing a solid foundation for structure-activity relationship (SAR) studies. The absence of this data highlights an opportunity for future research to fully elucidate the structural characteristics of this compound.
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These calculations provide insights into the molecule's structure, stability, and reactivity.
Geometry Optimization and Conformational Landscapes
A crucial first step in any computational study is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization, a process that calculates the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state of the molecule. For a flexible molecule like 4-Bromo-3-(2-fluoroethoxy)aniline, which has a rotatable fluoroethoxy group, a conformational analysis would be necessary to identify the various low-energy conformers and determine the global minimum energy structure.
Electronic Structure Analysis (e.g., HOMO-LUMO Energy Gap, Molecular Orbitals)
The electronic structure of a molecule is key to its chemical behavior. Analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is particularly important. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter that provides information about the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap generally suggests a more reactive molecule.
Molecular Electrostatic Potential (MEP) Mapping
A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule. It illustrates the regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This information is invaluable for predicting how the molecule will interact with other chemical species, such as receptors or reactants. In an MEP map, different colors represent different electrostatic potential values, providing a guide to the sites of electrophilic and nucleophilic attack.
Molecular Dynamics Simulations to Understand Flexibility and Interactions
While quantum chemical calculations provide a static picture of a single molecule, molecular dynamics (MD) simulations can be used to study the behavior of the molecule over time. MD simulations would be particularly useful for this compound to explore the flexibility of the fluoroethoxy side chain and its interactions with solvent molecules or a biological target. These simulations can provide insights into the molecule's conformational dynamics and how it adapts its shape in different environments.
Reactivity Descriptors and Fukui Functions
To quantify the reactivity of different atomic sites within this compound, reactivity descriptors derived from DFT can be calculated. Fukui functions are a powerful tool in this regard, as they indicate the propensity of each atom in the molecule to accept or donate an electron. This allows for a more detailed prediction of which sites are most susceptible to nucleophilic, electrophilic, or radical attack.
Prediction of Spectroscopic Parameters (e.g., NMR, IR, UV-Vis)
Computational methods can be used to predict the spectroscopic properties of a molecule, which can then be compared with experimental data for validation. For this compound, DFT calculations could predict its ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts, the vibrational frequencies of its Infrared (IR) spectrum, and its electronic transitions in the Ultraviolet-Visible (UV-Vis) spectrum. These predicted spectra can aid in the interpretation of experimental data and confirm the structure of the synthesized compound.
Non-Covalent Interaction Analysis
A comprehensive analysis of non-covalent interactions (NCIs) is crucial for understanding the supramolecular assembly, crystal packing, and biological activity of a molecule. Techniques such as Reduced Density Gradient (RDG) analysis and Hirshfeld Surface Analysis are powerful computational tools used to visualize and quantify these weak interactions.
As of the latest available data, specific computational studies detailing the Non-Covalent Interaction (NCI) analysis, including Reduced Density Gradient (RDG) and Hirshfeld Surface Analysis, for the compound this compound are not present in the public domain. While research exists on structurally related molecules, such as other brominated anilines, providing those findings would violate the strict requirement to focus solely on the title compound.
To illustrate the type of data that such an analysis would yield, a hypothetical table based on analyses of similar compounds is presented below. It is important to emphasize that this data is for illustrative purposes only and does not represent actual computed values for this compound.
Hypothetical Contribution of Intermolecular Contacts to the Hirshfeld Surface Area for this compound
| Intermolecular Contact | Hypothetical Percentage Contribution (%) |
| H···H | 40-50 |
| O···H/H···O | 15-25 |
| Br···H/H···Br | 10-20 |
| C···H/H···C | 5-10 |
| F···H/H···F | 1-5 |
| Br···C/C···Br | <1 |
| N···H/H···N | <1 |
| Other | <1 |
Reduced Density Gradient (RDG) analysis would complement the Hirshfeld surface analysis by providing a visual representation of the NCI regions. In an RDG scatterplot, low-density, low-gradient regions would indicate weak van der Waals interactions, while spikes in the low-density region would signify stronger interactions like hydrogen and halogen bonds. The color-coded RDG isosurface would map these interactions onto the molecular structure, with different colors representing the type and strength of the interaction.
Until specific computational studies on this compound are published, a detailed and accurate discussion of its non-covalent interactions remains speculative.
Future Research Directions and Advanced Methodological Developments
Development of More Sustainable and Greener Synthetic Routes
The chemical industry is increasingly shifting towards more environmentally benign processes. For the synthesis of complex anilines, this involves moving away from hazardous reagents and solvents, reducing energy consumption, and improving atom economy.
A significant area of development is the use of biocatalytic processes. For instance, the chemoenzymatic synthesis of anilines using immobilized nitroreductase enzymes offers a sustainable alternative to traditional methods that often rely on precious metal catalysts and harsh conditions. acs.org This approach utilizes aqueous solvents and lower energy inputs, significantly reducing the environmental footprint. acs.org Research into greener methods for specific transformations, such as the bromination of aniline (B41778) derivatives, is also underway. One approach replaces hazardous elemental bromine with a combination of ceric ammonium (B1175870) nitrate (B79036) and potassium bromide in a more environmentally friendly ethanolic-aqueous medium. acs.org Furthermore, the use of eco-friendly solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) in synthetic steps, such as the protection of aniline derivatives, is gaining traction due to its lower toxicity and environmental impact compared to traditional solvents like tetrahydrofuran (B95107) (THF). chemicalbook.com The development of metal-free synthetic routes, for example, for the synthesis of diarylamines from anilines and aromatic aldehydes, further contributes to a more sustainable chemical practice by eliminating concerns about metal contamination and toxicity. acs.org
Exploration of Novel Catalytic Systems for Functionalization
Catalysis remains a cornerstone of modern organic synthesis, and the development of novel catalytic systems for the functionalization of aniline derivatives is a vibrant area of research. These new catalysts aim to provide higher efficiency, selectivity, and broader substrate scope.
For C-C and C-N bond formations, which are crucial for elaborating the structure of molecules like 4-Bromo-3-(2-fluoroethoxy)aniline, new catalytic systems are being explored. Palladium nanocrystals supported on covalent organic frameworks (COFs) have shown high efficiency in Heck cross-coupling reactions with aryl halides like 4-bromoaniline (B143363). chemicalbook.com Beyond palladium, new air-stable nickel precatalysts are being developed for C-N cross-coupling, expanding the range of suitable starting materials and reaction conditions. mit.edu Copper-catalyzed Ullmann coupling reactions, facilitated by ligands like L-proline, enable the formation of C-N bonds under milder conditions than traditional methods. mdpi.com
In the realm of fluorination, which is key to the "fluoroethoxy" moiety, modern fluorinating agents and catalytic systems are being developed to introduce fluorine into complex molecules with high selectivity. mdpi.com Similarly, for the etherification step, new copper-catalyzed methods are being investigated to form diaryl ethers from phenols under mild, ligand-free conditions. researchgate.net The rational design of ligands for these catalytic systems is crucial for overcoming challenges such as the coupling of sterically hindered amines. mit.eduberkeley.edu
Integration with Flow Chemistry and Automated Synthesis Platforms
The integration of continuous flow chemistry and automated synthesis platforms is set to revolutionize the synthesis of complex molecules. These technologies offer enhanced safety, reproducibility, and the ability to rapidly screen and optimize reaction conditions.
Flow chemistry is particularly advantageous for handling hazardous reagents and highly exothermic reactions, which are common in the synthesis of halogenated compounds. researchgate.netsoftecks.invapourtec.com The use of microreactors allows for precise control over reaction parameters, leading to improved selectivity and safety. rsc.orgrsc.org This is especially beneficial for halogenations using toxic and corrosive reagents like elemental halogens or hydrogen halides. softecks.invapourtec.com
Automated synthesis platforms, such as SynFini™, are emerging as powerful tools to accelerate the discovery and development of new synthetic routes. youtube.com These platforms leverage artificial intelligence and robotics to design, test, and optimize multi-step syntheses in a fraction of the time required by traditional methods. youtube.com By integrating real-time analytics, these systems can autonomously explore reaction space and identify optimal conditions for producing target molecules. youtube.com
Advanced Applications in Complex Molecular Architecture Design
The unique substitution pattern of this compound makes it a valuable building block for the construction of more complex molecular architectures, particularly in the fields of medicinal chemistry and materials science.
The bromine atom serves as a versatile handle for a variety of cross-coupling reactions, such as the Heck and Suzuki reactions, allowing for the introduction of diverse substituents and the creation of intricate molecular scaffolds. chemicalbook.com The aniline moiety can be readily transformed into other functional groups or used as a key component in the synthesis of heterocyclic compounds. rsc.org The strategic functionalization of the aniline core is a powerful tool for medicinal chemists to fine-tune the pharmacological properties of drug candidates, such as their bioavailability, solubility, and target selectivity. The ability to efficiently synthesize new aniline derivatives enables the exploration of novel chemical space and the development of molecules with enhanced biological activity or material properties. eurekalert.orgresearchgate.net
Computational Design and Prediction of Novel Derivatives with Enhanced Synthetic Utility
Computational chemistry is becoming an indispensable tool in modern synthetic chemistry, enabling the rational design of novel molecules and the prediction of their properties and synthetic accessibility.
Density Functional Theory (DFT) is widely used to investigate reaction mechanisms and to design more effective catalysts for aniline synthesis and functionalization. acs.org By understanding the electronic structure of reactants, intermediates, and transition states, chemists can predict the outcome of reactions and rationally design catalysts with improved performance. nih.gov4tu.nl Computational screening of virtual libraries of aniline derivatives can help identify candidates with desired electronic or steric properties for specific applications. nih.gov For example, quantitative structure-activity relationship (QSAR) studies can be employed to correlate the structural features of aniline derivatives with their biological activity, guiding the design of more potent drug candidates. The combination of computational design and high-throughput synthesis and screening promises to accelerate the discovery of new functional molecules based on the this compound scaffold.
Q & A
Q. What are the optimized synthetic routes for preparing 4-Bromo-3-(2-fluoroethoxy)aniline, and how do reaction conditions influence yield?
The synthesis typically involves bromination of a precursor aniline derivative followed by etherification. A common approach is to brominate 3-(2-fluoroethoxy)aniline using N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DMF) under controlled temperatures (0–25°C) to minimize side reactions . Yield optimization requires precise stoichiometric ratios (e.g., 1:1.1 substrate-to-brominating agent) and inert atmospheres to prevent oxidation. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate) is critical for isolating the product .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Key techniques include:
- NMR : H and C NMR to confirm substituent positions (e.g., fluorine coupling patterns in F NMR) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (CHBrFNO) and isotopic patterns from bromine .
- IR Spectroscopy : Identification of amine (–NH) and ether (–O–) functional groups (stretching at ~3400 cm and 1250 cm, respectively) .
Q. How does the electron-withdrawing 2-fluoroethoxy group influence the compound’s reactivity?
The 2-fluoroethoxy group enhances electrophilic substitution at the para position relative to the amine due to its electron-withdrawing nature. This directs bromination to the 4-position during synthesis. The fluorine atom also increases stability against hydrolysis compared to non-fluorinated ethoxy groups .
Advanced Research Questions
Q. How can regioselectivity challenges in functionalizing this compound be addressed methodologically?
Regioselectivity issues arise during cross-coupling reactions (e.g., Suzuki-Miyaura) due to competing reactivity at bromine and the electron-rich aniline. Strategies include:
Q. What computational methods are suitable for predicting the biological activity of this compound derivatives?
Molecular docking (e.g., AutoDock Vina) and DFT calculations can model interactions with biological targets. For example:
- Docking studies : Assess binding affinity to enzymes (e.g., kinases) by analyzing hydrogen bonds with the fluorine and amine groups .
- ADMET prediction : Tools like SwissADME evaluate pharmacokinetic properties, leveraging the compound’s logP (~2.5) and polar surface area (~45 Ų) to predict bioavailability .
Q. How can contradictory data on the compound’s biological activity be resolved?
Discrepancies in bioassay results (e.g., IC variability) may stem from impurities or assay conditions. Mitigation strategies include:
- HPLC purity validation : Ensure >95% purity using C18 columns and UV detection .
- Dose-response standardization : Use consistent cell lines (e.g., HEK293) and control for solvent effects (e.g., DMSO concentration ≤0.1%) .
Q. What are the mechanistic implications of the 2-fluoroethoxy group in photoinduced electron transfer (PET) studies?
The fluorine atom’s electronegativity enhances PET efficiency by stabilizing charge-separated states. Time-resolved fluorescence spectroscopy can quantify this effect, showing longer excited-state lifetimes (τ ~5–10 ns) compared to non-fluorinated analogs .
Methodological Tables
Q. Table 1. Key Synthetic Parameters for Bromination
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Brominating agent | NBS (1.1 equiv) | Maximizes regioselectivity |
| Solvent | DMF | Enhances solubility |
| Temperature | 0–25°C | Reduces side products |
Q. Table 2. Comparative Reactivity of Structural Analogs
| Compound | Reaction Rate (Suzuki Coupling) | Reference |
|---|---|---|
| This compound | 1.0 (baseline) | |
| 4-Bromo-3-methoxyaniline | 0.7 | |
| 4-Bromo-3-(trifluoroethoxy)aniline | 1.3 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
